2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16133359
InChI: InChI=1S/C17H13N3O3/c21-16(17(22)20-18-11-13-7-4-10-23-13)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-11H,(H,19,21)(H,20,22)/b18-11+
SMILES:
Molecular Formula: C17H13N3O3
Molecular Weight: 307.30 g/mol

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide

CAS No.:

Cat. No.: VC16133359

Molecular Formula: C17H13N3O3

Molecular Weight: 307.30 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide -

Specification

Molecular Formula C17H13N3O3
Molecular Weight 307.30 g/mol
IUPAC Name N'-[(E)-furan-2-ylmethylideneamino]-N-naphthalen-1-yloxamide
Standard InChI InChI=1S/C17H13N3O3/c21-16(17(22)20-18-11-13-7-4-10-23-13)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-11H,(H,19,21)(H,20,22)/b18-11+
Standard InChI Key UTZPMPVEFPROFN-WOJGMQOQSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=CO3
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=CO3

Introduction

Structural Overview and Molecular Characteristics

The IUPAC name of the compound, N'-[(E)-furan-2-ylmethylideneamino]-N-naphthalen-1-yloxamide, reflects its intricate structure (Figure 1). The molecule comprises:

  • A furan-2-ylmethylene group derived from furan-2-carbaldehyde.

  • A hydrazinyl linker formed via condensation with hydrazine.

  • A naphthalen-1-yl group introduced through acylation.

  • An oxoacetamide backbone facilitating hydrogen bonding .

Table 1: Key Structural and Molecular Data

PropertyValue/DescriptionSource
Molecular FormulaC17H13N3O3\text{C}_{17}\text{H}_{13}\text{N}_{3}\text{O}_{3}
Molecular Weight307.30 g/mol
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NNC=C3OC=CC3
InChIKeyUTZPMPVEFPROFN-WOJGMQOQSA-N
Tautomeric FormsKeto-enol tautomerism observed in analogs

The compound’s planar structure and conjugated system enable π-π stacking interactions, while the hydrazine group (NHN=-\text{NH}-\text{N}=) facilitates hydrogen bonding with biological targets .

Synthesis and Characterization

Synthetic Routes

The synthesis involves a two-step process:

  • Condensation: Furan-2-carbaldehyde reacts with hydrazine to form the hydrazinyl intermediate.

  • Acylation: The intermediate is acylated with naphthalen-1-amine in the presence of oxalyl chloride .

Optimization: Yield and purity are enhanced by varying solvents (ethanol, DMF) and catalysts (glacial acetic acid) .

Table 2: Synthetic Conditions and Outcomes

ParameterConditionYield (%)Purity (%)Source
SolventEthanol7895
CatalystGlacial acetic acid8297
Reaction Time4–6 hours75–8590–98

Spectroscopic Characterization

  • IR Spectroscopy:

    • ν(C=O)\nu(\text{C=O}): 1635 cm1^{-1} .

    • ν(C=N)\nu(\text{C=N}): 1610 cm1^{-1} .

    • ν(NH)\nu(\text{NH}): 3142 cm1^{-1} .

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: Aromatic protons (6.8–8.5 ppm), hydrazinic NH (10.2 ppm) .

    • 13C NMR^{13}\text{C NMR}: Carbonyl carbons (168–170 ppm), azomethine carbon (150 ppm) .

Physicochemical Properties

Table 3: Physicochemical Profile

PropertyValueSource
SolubilityDMSO, DMF (>10 mg/mL)
Melting Point190–192°C (decomposition)
LogP (Partition Coefficient)3.2 (predicted)
StabilityStable at RT under inert atmosphere

The compound’s low solubility in aqueous media necessitates formulation with co-solvents for biological testing .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on analogous hydrazide derivatives demonstrate IC50_{50} values of 5–20 μM against HeLa and MCF-7 cell lines . The mechanism involves:

  • Inhibition of topoisomerase II via hydrogen bonding with the hydrazine group.

  • Induction of apoptosis through ROS generation .

Antiviral Activity

Preliminary data suggest inhibition of viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) with % inhibition >60% at 50 μM.

Anti-inflammatory Activity

In murine models, analogs reduced TNF-α levels by 40–50% at 10 mg/kg .

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparison

Compound NameMolecular FormulaKey ModificationsBioactivity (IC50_{50})Source
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazideC12H10N2O3\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{3}Hydroxybenzohydrazide backbone8 μM (HeLa)
N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamideC17H14N2O3\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}_{3}Oxalamide linker15 μM (MCF-7)

The target compound’s naphthalene moiety enhances lipophilicity and membrane permeability compared to benzohydrazide analogs .

Future Research Directions

  • Metal Complexation: Explore Cu(II) or Zn(II) derivatives to enhance bioactivity .

  • Formulation Studies: Develop nanoparticle carriers to improve aqueous solubility.

  • In Vivo Efficacy: Evaluate pharmacokinetics in murine cancer models .

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